Aspertine C

Catalog No.
S3325566
CAS No.
442155-62-6
M.F
C15H31NO2
M. Wt
257.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aspertine C

CAS Number

442155-62-6

Product Name

Aspertine C

IUPAC Name

(2S)-1-[(2S,6S)-6-[(2S)-2-hydroxypentyl]piperidin-2-yl]pentan-2-ol

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

InChI

InChI=1S/C15H31NO2/c1-3-6-14(17)10-12-8-5-9-13(16-12)11-15(18)7-4-2/h12-18H,3-11H2,1-2H3/t12-,13-,14-,15-/m0/s1

InChI Key

YASYAQIAFYRYBX-AJNGGQMLSA-N

SMILES

CCCC(CC1CCCC(N1)CC(CCC)O)O

Canonical SMILES

CCCC(CC1CCCC(N1)CC(CCC)O)O

Isomeric SMILES

CCC[C@@H](C[C@@H]1CCC[C@H](N1)C[C@H](CCC)O)O

Aspertine C is a relatively lesser-known compound that belongs to the class of amino acid derivatives. It is structurally related to aspartame, a widely used artificial sweetener. Aspertine C is characterized by its unique molecular structure, which consists of a combination of amino acids and functional groups that contribute to its properties and potential applications.

Aspartame's sweetness perception is believed to be triggered by its interaction with sweet taste receptors on the tongue []. However, the exact mechanism is still under investigation [].

Aspartame has been extensively evaluated by regulatory bodies worldwide, including the US Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) [, ]. These agencies have concluded that Aspartame is safe for consumption at acceptable daily intake (ADI) levels [, ].

Typical of amino acid derivatives. These reactions include:

  • Hydrolysis: Under acidic or alkaline conditions, Aspertine C can hydrolyze, breaking down into its constituent amino acids. This process is similar to that observed with aspartame, where hydrolysis yields methanol, phenylalanine, and aspartic acid .
  • Peptide Bond Formation: Like other amino acids, Aspertine C can participate in peptide bond formation, allowing it to link with other amino acids to form peptides or proteins.
  • Decarboxylation: In certain conditions, Aspertine C may undergo decarboxylation, resulting in the release of carbon dioxide and the formation of amines.

The synthesis of Aspertine C can be approached through several methods:

  • Chemical Synthesis: This method typically involves the condensation of amino acids under controlled conditions. For instance, similar compounds like aspartame are synthesized through the reaction of aspartic acid with the methyl ester of phenylalanine .
  • Enzymatic Synthesis: Utilizing enzymes to catalyze the formation of Aspertine C from its precursor amino acids can yield high purity and reduce byproducts. This method is often preferred for producing compounds with specific stereochemistry.

  • Neurochemical Interactions: Amino acid derivatives often interact with neurotransmitter receptors, potentially modulating their activity. This could influence mood and cognitive functions .
  • Metabolic Effects: The metabolites resulting from the breakdown of Aspertine C may have varying effects on metabolic pathways, impacting energy utilization and storage.

Aspertine C shares similarities with several other compounds in terms of structure and function. Here are some notable comparisons:

CompoundStructure TypeKey FeaturesUniqueness of Aspertine C
AspartameDipeptide EsterWidely used artificial sweetenerPotentially less neurotoxic metabolites
L-PhenylalanineAmino AcidPrecursor for neurotransmittersUnique combination leading to specific biological activities
L-Aspartic AcidAmino AcidInvolved in neurotransmissionMay exhibit different stability under varying conditions
SucraloseChlorinated SugarNon-caloric sweetenerDistinct metabolic pathway compared to sugars

Aspertine C's uniqueness lies in its specific molecular arrangement and potential biological effects that differentiate it from these similar compounds.

XLogP3

2.8

Dates

Modify: 2023-08-19

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